

Chemical structure and properties of N-(3-Chlorophenyl)-N-hydroxybenzamide

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Compound of Interest

Compound Name: *N*-(3-Chlorophenyl)-*N*-hydroxybenzamide

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An In-Depth Technical Guide to **N-(3-Chlorophenyl)-N-hydroxybenzamide**: Structure, Properties, and Therapeutic Potential

Abstract

N-(3-Chlorophenyl)-N-hydroxybenzamide belongs to the hydroxamic acid class of compounds, a scaffold of significant interest in medicinal chemistry. While direct experimental data for this specific molecule is limited, its structural features—a central N-hydroxyamide functional group flanked by a benzoyl and a 3-chlorophenyl moiety—suggest a strong potential for biological activity, particularly as a metal-chelating agent and an enzyme inhibitor. This guide synthesizes information from analogous structures and the broader class of N-hydroxybenzamides to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore its chemical architecture, predict its physicochemical properties, propose a viable synthetic route, and discuss its probable biological mechanisms and therapeutic applications, with a focus on its potential as a histone deacetylase (HDAC) inhibitor.

Introduction: The Significance of the N-Hydroxybenzamide Scaffold

The N-hydroxybenzamide functional group is a cornerstone of many biologically active molecules. Its defining feature is the N-hydroxamide moiety (-C(O)N(OH)-), which confers the ability to act as a powerful bidentate chelator of metal ions. This property is fundamental to its most well-documented biological role: the inhibition of metalloenzymes.

In the context of drug development, N-hydroxybenzamides are most famously recognized as a key pharmacophore for Histone Deacetylase (HDAC) inhibitors.[1][2] HDACs are a class of enzymes that contain a crucial zinc ion (Zn^{2+}) in their active site. By effectively chelating this zinc ion, N-hydroxybenzamide-containing molecules can block the enzyme's catalytic activity, leading to downstream cellular effects with therapeutic potential, especially in oncology.[3]

N-(3-Chlorophenyl)-N-hydroxybenzamide incorporates this key functional group. The presence of the 3-chlorophenyl ring introduces specific steric and electronic properties that are expected to modulate its binding affinity for target enzymes and influence its overall pharmacokinetic profile. This guide provides an in-depth analysis of this promising, albeit understudied, molecule.

Chemical Structure and Physicochemical Properties

Molecular Identity

- IUPAC Name: **N-(3-Chlorophenyl)-N-hydroxybenzamide**
- Molecular Formula: $C_{13}H_{10}ClNO_2$
- Molecular Weight: 247.68 g/mol
- Canonical SMILES: C1=CC=C(C=C1)C(=O)N(C2=CC(=CC=C2)Cl)O
- InChIKey: Predicted based on structure; not available in public databases.
- CAS Number: Not assigned. It is crucial to distinguish this compound from its isomer, N-(3-chlorophenyl)-2-hydroxybenzamide (CAS RN: 24448-71-3).[4]

Predicted Physicochemical Properties

Due to the absence of direct experimental data, the following properties are predicted based on computational models and data from structurally similar compounds, such as N-(3-Chlorophenyl)benzamide and various N-hydroxybenzamides. These values provide a baseline for experimental design.

Property	Predicted Value	Significance in Drug Development
logP (Octanol/Water)	-3.5 - 4.0	Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.
Aqueous Solubility	Low	Low solubility can pose challenges for formulation and bioavailability.
pKa	-8.0 - 9.0	The N-hydroxyl proton is weakly acidic, which is critical for its role as a zinc-chelating agent in the active sites of enzymes like HDACs.[5]
Hydrogen Bond Donors	1 (from -OH)	Influences solubility and binding interactions with biological targets.
Hydrogen Bond Acceptors	2 (from C=O, -OH)	Influences solubility and binding interactions with biological targets.
Polar Surface Area	-49.3 Å ²	A moderate value, consistent with potential oral bioavailability (Rule of Five).[4]

Synthesis and Characterization

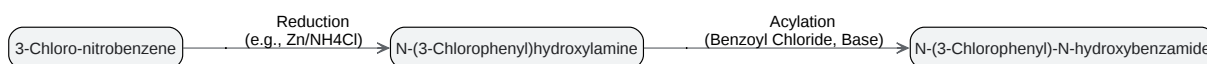
Proposed Synthetic Pathway

The most direct and widely used method for synthesizing N-aryl-N-hydroxybenzamidines involves the coupling of an N-arylhydroxylamine with an appropriate acid chloride in a basic medium.[6] This approach, known as the Schotten-Baumann reaction, is efficient and adaptable.

Experimental Protocol: Synthesis of **N-(3-Chlorophenyl)-N-hydroxybenzamide**

- Preparation of N-(3-Chlorophenyl)hydroxylamine:
 - Rationale: This intermediate is the nucleophile that will attack the benzoyl chloride. It is typically prepared by the controlled reduction of the corresponding nitroaromatic compound, 3-chloro-nitrobenzene.
 - Procedure:
 1. Dissolve 3-chloro-nitrobenzene (1 eq) in a suitable solvent such as ethanol or a mixture of ethanol/water.
 2. Add a reducing agent, such as zinc dust or tin(II) chloride, and an acid catalyst like ammonium chloride.
 3. Stir the reaction mixture at room temperature or with gentle heating until TLC analysis indicates complete consumption of the starting material.
 4. Filter the reaction mixture to remove the metal salts and concentrate the filtrate under reduced pressure.
 5. Purify the resulting N-(3-chlorophenyl)hydroxylamine by recrystallization or column chromatography.
- Acylation to form **N-(3-Chlorophenyl)-N-hydroxybenzamide**:
 - Rationale: This step forms the final amide bond. The reaction is performed in the presence of a base to neutralize the HCl byproduct and at low temperatures to prevent side reactions.

- o Procedure:
 1. Dissolve the purified N-(3-chlorophenyl)hydroxylamine (1 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0°C in an ice bath.
 2. Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq), to the solution.
 3. Add benzoyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
 4. Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC.
 5. Upon completion, quench the reaction with a dilute aqueous acid wash (e.g., 1M HCl) to remove excess base.
 6. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
 7. Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure **N-(3-Chlorophenyl)-N-hydroxybenzamide**.



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Caption: Proposed two-step synthesis of **N-(3-Chlorophenyl)-N-hydroxybenzamide**.

Analytical Characterization

A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. The following techniques are standard:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Would show characteristic peaks for the aromatic protons on both phenyl rings. The N-OH proton would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
- ^{13}C NMR: Would confirm the presence of 13 distinct carbon signals (unless there is accidental equivalence), including the characteristic carbonyl carbon signal (~165-170 ppm).
- Mass Spectrometry (MS):
 - High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental formula ($\text{C}_{13}\text{H}_{10}\text{ClNO}_2$). The fragmentation pattern would likely show cleavage of the amide bond.[7]
- Infrared (IR) Spectroscopy:
 - Key stretches would include a broad O-H band (~3200 cm^{-1}), a strong C=O (amide I) band (~1640-1680 cm^{-1}), and C-Cl stretching in the fingerprint region.[6]
- High-Performance Liquid Chromatography (HPLC):
 - A reverse-phase HPLC method would be developed to assess the purity of the final compound and any intermediates. A C18 column with a mobile phase of acetonitrile/water or methanol/water with a gradient elution would be a standard starting point.

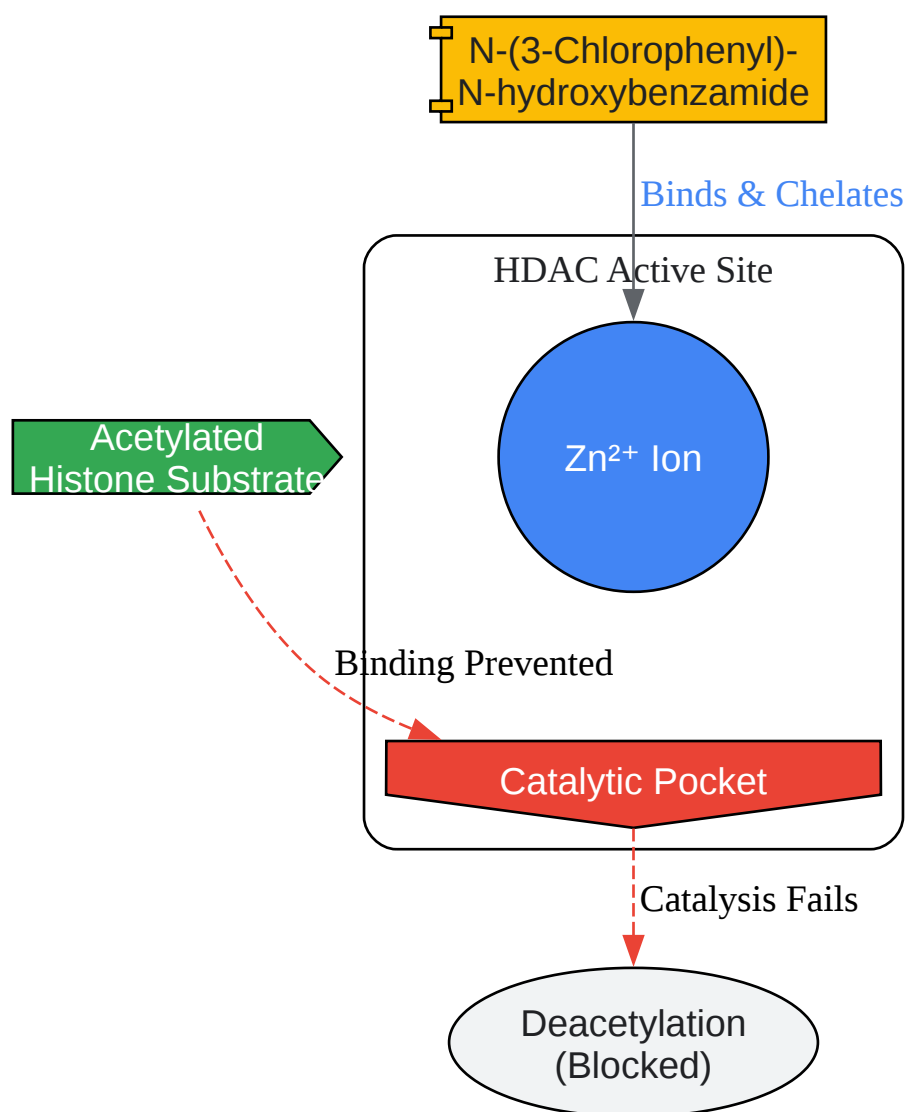
Biological Activity and Mechanism of Action

Primary Target: Histone Deacetylases (HDACs)

The primary hypothesized mechanism of action for **N-(3-Chlorophenyl)-N-hydroxybenzamide** is the inhibition of zinc-dependent histone deacetylases.[3][8]

- Mechanism of Inhibition:
 - The N-hydroxybenzamide moiety acts as a zinc-binding group (ZBG).
 - The compound enters the catalytic pocket of the HDAC enzyme.

- The carbonyl oxygen and the hydroxyl oxygen of the hydroxamate group form a bidentate coordination complex with the Zn^{2+} ion at the bottom of the active site.
- This strong chelation effectively blocks the active site, preventing the natural substrate (acetylated histones) from binding and being deacetylated.



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Caption: Mechanism of HDAC inhibition by N-hydroxybenzamide-based compounds.

- Therapeutic Implications (Anticancer Activity):

- HDAC inhibition leads to hyperacetylation of histone proteins, altering chromatin structure and gene expression.
- This can induce cell cycle arrest, promote differentiation, and trigger apoptosis (programmed cell death) in cancer cells.
- N-hydroxybenzamides are a validated class of anticancer agents, with drugs like Vorinostat (SAHA) approved for clinical use.[9] Derivatives of N-hydroxybenzamide have shown potent cytotoxic effects against various human cancer cell lines.[2][3]

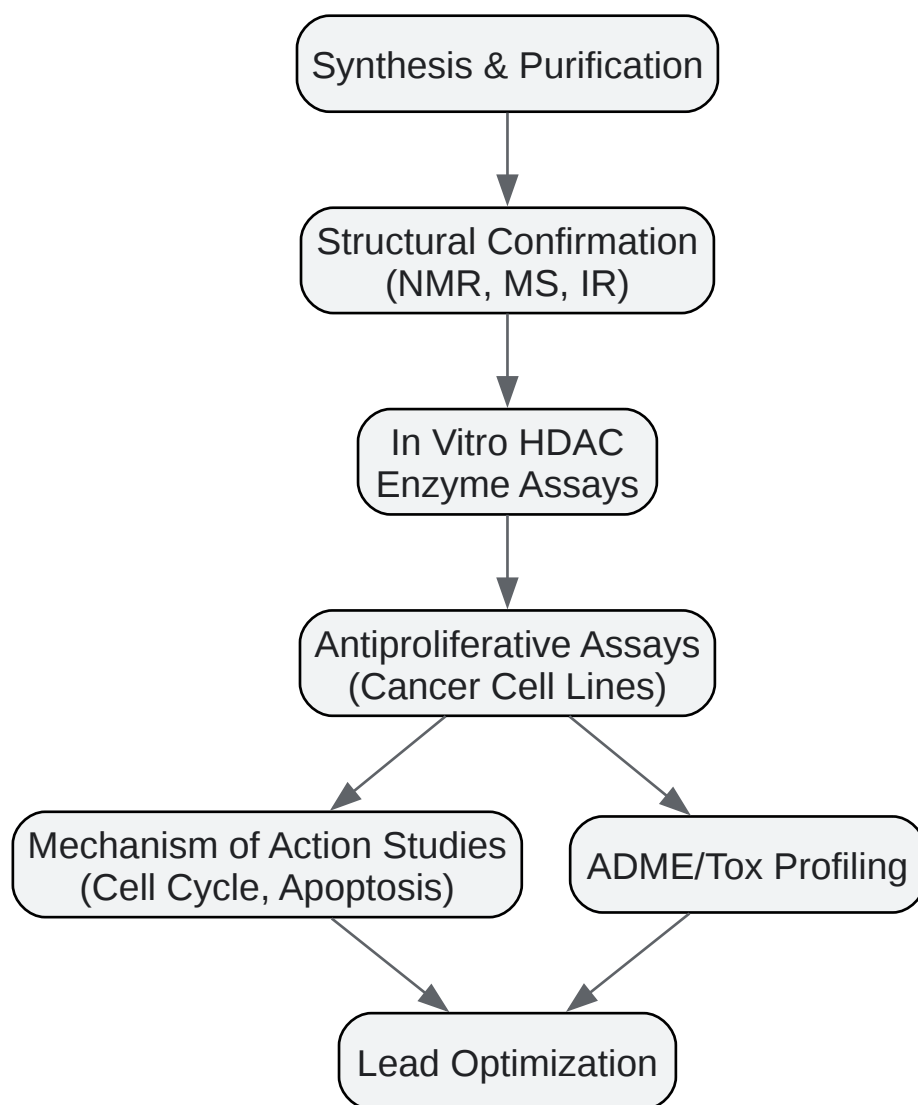
Other Potential Biological Activities

- **Antimicrobial Activity:** The broader class of benzamides and salicylanilides (structural isomers) has demonstrated activity against various microbes. N-pyrazinylhydroxybenzamides, for example, have shown high selectivity against *Staphylococcus* species.[10] The mechanism may involve inhibition of essential bacterial enzymes or disruption of membrane potential.
- **Anti-inflammatory Activity:** Some benzamide derivatives can inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes.[1] This suggests a potential, though likely secondary, role in modulating inflammatory pathways.

Future Directions and Conclusion

N-(3-Chlorophenyl)-N-hydroxybenzamide represents a molecule of high potential, situated at the intersection of a validated pharmacophore (N-hydroxybenzamide) and a modulating substituent (3-chlorophenyl). While this guide provides a robust theoretical framework, the critical next step is empirical validation.

Workflow for Future Research:



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Caption: A logical workflow for the experimental validation of the topic compound.

In conclusion, based on established principles of medicinal chemistry and data from analogous compounds, **N-(3-Chlorophenyl)-N-hydroxybenzamide** is strongly predicted to be a potent inhibitor of histone deacetylases. Its synthesis is feasible through standard organic chemistry techniques, and its biological activity warrants thorough investigation. This guide serves as a foundational document to catalyze such research, providing the necessary theoretical background, predictive data, and experimental protocols to unlock the therapeutic potential of this promising compound.

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